molecular formula C6H7ClN2 B1353919 2-Chloro-4,5-dimethylpyrimidine CAS No. 34916-68-2

2-Chloro-4,5-dimethylpyrimidine

Cat. No. B1353919
CAS RN: 34916-68-2
M. Wt: 142.58 g/mol
InChI Key: DBQFXQNGQUPVER-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethylpyrimidine is a chemical compound with the CAS Number: 34916-68-2. It has a molecular weight of 142.59 and its IUPAC name is 2-chloro-4,5-dimethylpyrimidine .


Synthesis Analysis

The synthesis of 2-Chloro-4,5-dimethylpyrimidine can be achieved through the reaction of 2,4-Dichloro-5-methylpyrimidine with different reagents under various conditions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,5-dimethylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

2-Chloro-4,5-dimethylpyrimidine can react with different compounds under certain conditions. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .


Physical And Chemical Properties Analysis

2-Chloro-4,5-dimethylpyrimidine is a powder at room temperature. It has a melting point of 22-25°C. Its molecular formula is C6H7ClN2 and it has a predicted density of 1.184±0.06 g/cm3 .

Scientific Research Applications

2-Chloro-4,5-dimethylpyrimidine: A Comprehensive Analysis: 2-Chloro-4,5-dimethylpyrimidine is a versatile chemical compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Synthesis of 2-Anilinopyrimidines

This compound serves as a precursor in the synthesis of 2-anilinopyrimidines, which are obtained through aromatic nucleophilic substitution with differently substituted anilines under microwave conditions. These derivatives have significant implications in medicinal chemistry due to their potential biological activities .

Safety and Hazards

The safety information for 2-Chloro-4,5-dimethylpyrimidine includes several hazard statements such as H302, H315, H319, H335 indicating that it is harmful if swallowed and can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of 2-Chloro-4,5-dimethylpyrimidine research could involve its potential bioactivity. For instance, 2-anilinopyrimidines, which can be synthesized from 2-Chloro-4,5-dimethylpyrimidine, have shown potential as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .

Mechanism of Action

Target of Action

2-Chloro-4,5-dimethylpyrimidine is primarily used as a chemical intermediate in the synthesis of 2-anilinopyrimidines . The primary targets of this compound are aniline derivatives, which undergo aromatic nucleophilic substitution with 2-chloro-4,6-dimethylpyrimidine .

Mode of Action

The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This reaction involves the replacement of a chlorine atom in the 2-chloro-4,6-dimethylpyrimidine molecule by an aniline derivative . The substituents on the aniline derivatives have a significant impact on the course and efficiency of the reaction .

Biochemical Pathways

The biochemical pathways affected by 2-chloro-4,5-dimethylpyrimidine are primarily related to the synthesis of 2-anilinopyrimidines . These compounds have been evaluated as kinase inhibitors and have shown antiproliferative activity against cancer cell lines . They also play a role in the generation of supramolecular networks for molecular recognition .

Pharmacokinetics

The compound’s molecular weight (14259 g/mol) and physical properties (melting point: 22-25°C, storage temp: RT) suggest that it may have good bioavailability .

Result of Action

The primary result of the action of 2-chloro-4,5-dimethylpyrimidine is the synthesis of 2-anilinopyrimidines . These compounds have potential bioactivity, including antiproliferative activity against cancer cell lines .

Action Environment

The action of 2-chloro-4,5-dimethylpyrimidine can be influenced by environmental factors such as temperature and pH. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives has been shown to be more efficient under microwave conditions compared to conventional heating . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction takes place .

properties

IUPAC Name

2-chloro-4,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQFXQNGQUPVER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503314
Record name 2-Chloro-4,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-dimethylpyrimidine

CAS RN

34916-68-2
Record name 2-Chloro-4,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4,5-dimethylpyrimidine
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Synthesis routes and methods I

Procedure details

The title compound was prepared in a manner analogous to Intermediate 55, substituting 2,4-dichloro-5-methylpyrimidine for 2,4-dichloro-5-fluoropyrimidine. MS (ESI): mass calculated for C6H7ClN2, 142.03, m/z found 143.1 [M+1]+. 1H NMR (500 MHz, CDCl3): 8.32-8.25 (m, 1H), 2.52-2.46 (m, 3H), 2.28-2.22 (m, 3H).
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Synthesis routes and methods II

Procedure details

To 2-chloro-5-methylpyrimidine (EXAMPLE 144, STEP 1) (0.50 g, 0.00389 mol) in diethyl ether (12 mL) at −30° C. and under nitrogen was added dropwise 1.4M methyllithium (2.90 mL, 0.00405 mol) and the reaction allowed to stir at −30° C. for 30 min and at 0° C. for 30 min. The reaction was quenched with a solution of acetic acid (0.242 mL), water (0.039 mL, and THF (0.8 mL) and then a solution of DDQ (0.92 g, 0.00405 mol) in THF was added. The reaction was stirred 5 min at rt, recooled to 0° C. and 3N sodium hydroxide added. The reaction was allowed to stir at 0° C. for 30 min after which a thick oily precipitate formed. The organic supernatant was decanted and the residue washed with diethyl ether (2×20 mL). The organic layers were dried over sodium sulfate, filtered through a pad of silica and the silica pad washed with diethyl ether. The filtrate was concentrated in vacuo to give the title compound as an oil. M.S. (M+1): 143.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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